REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([O:14][C:15]1[CH:23]=[CH:22][CH:21]=[CH:20][C:16]=1[C:17]([NH2:19])=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.O.[OH-].[Na+]>CCOCC>[CH2:7]([O:14][C:15]1[CH:23]=[CH:22][CH:21]=[CH:20][C:16]=1[CH2:17][NH2:19])[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
1800 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C(=O)N)C=CC=C1
|
Name
|
|
Quantity
|
18.4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
18.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
whilst stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise to a maximum of +10°
|
Type
|
STIRRING
|
Details
|
Stirring of the mixture
|
Type
|
CUSTOM
|
Details
|
is then continued at 20°
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate is suction-filtered
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated by evaporation in vacuo
|
Type
|
STIRRING
|
Details
|
the oil remaining is stirred with 500 ml of 10% hydrochloric acid and 400 ml of ether for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
whilst cooling with ice
|
Type
|
FILTRATION
|
Details
|
The precipitated 2-benzyloxybenzylamine hydrochloride is suction-filtered
|
Type
|
WASH
|
Details
|
washed with water and ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |